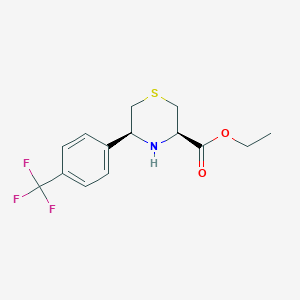
Rel-ethyl (3R,5S)-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-ethyl (3R,5S)-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate is a synthetic organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom in a six-membered ring. The presence of the trifluoromethyl group and the carboxylate ester makes this compound potentially interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (3R,5S)-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate typically involves the following steps:
Formation of the thiomorpholine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with an alcohol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted thiomorpholines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiomorpholines.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-ethyl (3R,5S)-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the trifluoromethyl and carboxylate groups.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group, known for their enhanced stability and lipophilicity.
Carboxylate esters: Compounds with the carboxylate ester functional group, commonly used in pharmaceuticals.
Uniqueness
Rel-ethyl (3R,5S)-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate is unique due to the combination of the thiomorpholine ring, the trifluoromethyl group, and the carboxylate ester. This combination can impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16F3NO2S |
|---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
ethyl (3R,5S)-5-[4-(trifluoromethyl)phenyl]thiomorpholine-3-carboxylate |
InChI |
InChI=1S/C14H16F3NO2S/c1-2-20-13(19)12-8-21-7-11(18-12)9-3-5-10(6-4-9)14(15,16)17/h3-6,11-12,18H,2,7-8H2,1H3/t11-,12+/m1/s1 |
InChI Key |
CSUPNAHWGZEWNM-NEPJUHHUSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CSC[C@@H](N1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1CSCC(N1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


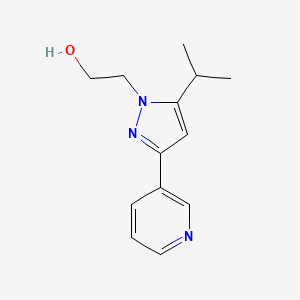
![{4-[(Ethylamino)methyl]cyclohexyl}methanamine](/img/structure/B13332389.png)
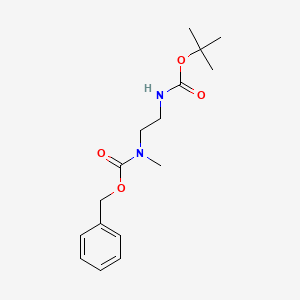
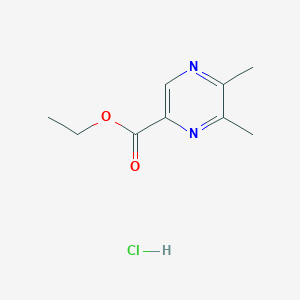
![(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine](/img/structure/B13332407.png)
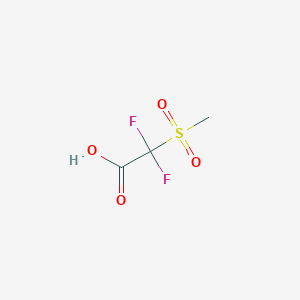
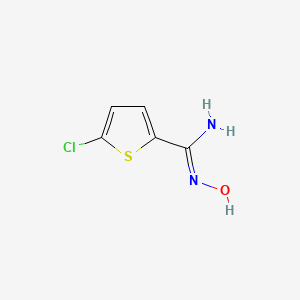
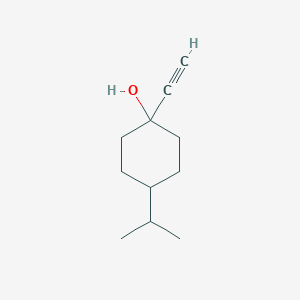

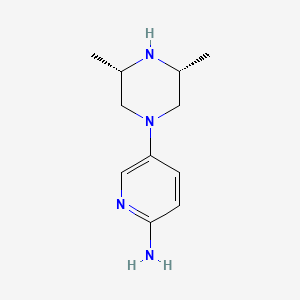
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13332432.png)



